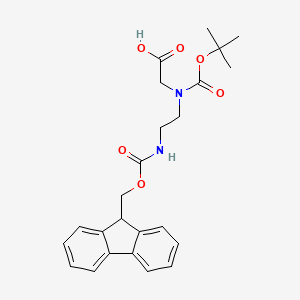

Boc-n-(2-fmoc-aminoethyl)glycine

Descripción general

Descripción

Boc-n-(2-fmoc-aminoethyl)glycine is a compound that combines the protective groups tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) with glycine. This compound is primarily used in peptide synthesis, where the protective groups help in the stepwise construction of peptides by preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-(2-fmoc-aminoethyl)glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected with the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fmoc Protection: The Boc-protected glycine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.

Coupling: The final step involves coupling the Fmoc-protected aminoethyl group to the Boc-protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Using techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Synthetic Preparation and Key Reactions

Boc-N-(2-Fmoc-aminoethyl)glycine is synthesized via sequential protection of N-(2-aminoethyl)glycine (Aeg) using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups . Key steps include:

-

Aeg Backbone Functionalization :

N-(2-aminoethyl)glycine reacts with Boc-anhydride to protect the primary amine, followed by Fmoc-Cl to protect the secondary amine . -

Esterification :

The carboxylic acid group is esterified (e.g., benzyl, allyl, or 4-nitrobenzyl esters) to stabilize the intermediate during subsequent reactions .

Table 1: Reaction Yields for Ester Derivatives

| Ester Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzyl | HCl salt, DCM, RT | 85 | |

| Allyl | Allyl bromide, DIEA, DMF | 78 | |

| 4-Nitrobenzyl | 4-Nitrobenzyl bromide, DIPEA, CH₃CN | 72 |

Deprotection and Stability

The orthogonal Boc/Fmoc protection allows selective removal:

-

Fmoc Removal :

Piperidine (20% in DMF) cleaves the Fmoc group at RT within 20 minutes, preserving the Boc group . -

Boc Removal :

Trifluoroacetic acid (TFA, 95% in DCM) removes Boc at RT in 1 hour without affecting the ester .

Critical Stability Notes:

-

Hydrochloride salts of the esters enhance stability during storage .

-

Prolonged exposure to bases (e.g., DIEA) risks transacylation side reactions with nucleobases .

Table 2: Coupling Efficiency with Nucleobases

| Nucleobase | Coupling Reagent | Efficiency (%) | Reference |

|---|---|---|---|

| Cytosine | COMU/DIEA | 92 | |

| Adenine | HBTU/DIEA | 88 | |

| O⁶-Benzylguanine | COMU/DIEA | 84 |

Side Reactions and Mitigation

-

Transacylation :

Occurs under basic conditions during Fmoc removal, leading to chain termination. Minimized by using short piperidine treatment times . -

Ketopiperazine Formation :

Cyclization of the backbone is suppressed by maintaining a swollen resin matrix and low temperatures during coupling .

Comparative Performance

This compound-based monomers demonstrate advantages over Bhoc-protected analogs:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-N-(2-Fmoc-aminoethyl)glycine is primarily employed as a key building block in the synthesis of peptides. The presence of both Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protective groups allows for selective deprotection and facilitates the assembly of complex peptide sequences.

Key Features :

- Stability : The compound provides stability during the synthesis process, minimizing side reactions that can occur with other amino acid derivatives .

- Efficiency : It enables high-yield synthesis of peptides by allowing multiple coupling reactions without significant loss of material .

Case Study : A study demonstrated the successful assembly of oligomers with a (2-aminoethyl)glycine backbone using this compound. The method showed improved yields and efficiency compared to previous strategies, highlighting its effectiveness in peptide synthesis .

Drug Development

Overview : The compound plays a crucial role in developing pharmaceutical compounds, particularly peptide-based drugs that target specific biological pathways.

Key Features :

- Targeted Therapies : By modifying peptide sequences with this compound, researchers can design drugs that interact with specific receptors or enzymes, enhancing therapeutic efficacy .

- Biocompatibility : Peptides synthesized using this compound often exhibit favorable biocompatibility profiles, making them suitable for therapeutic applications .

Case Study : Research has shown that peptide drugs synthesized with this compound demonstrate improved binding affinities to their targets, leading to enhanced pharmacological effects compared to traditional small-molecule drugs .

Bioconjugation

Overview : this compound is utilized in bioconjugation techniques, which are essential for creating targeted drug delivery systems.

Key Features :

- Attachment of Biomolecules : The compound facilitates the attachment of biomolecules to surfaces or other molecules, enabling the development of conjugates that can selectively deliver drugs to specific cells or tissues .

- Versatility : It can be used to link various types of biomolecules, including proteins, nucleic acids, and small molecules, broadening its application scope in biomedical research .

Research in Neuroscience

Overview : In neuroscience research, this compound is applied to study neurotransmitter systems and explore the role of peptides in brain function.

Key Features :

- Peptide Functionality : Researchers utilize this compound to synthesize peptides that mimic neurotransmitters or modulate their activity, providing insights into neuropharmacology .

- Experimental Models : It is used in experimental models to investigate the effects of synthetic peptides on neuronal signaling pathways and behavior .

Diagnostic Applications

Overview : The compound is involved in developing diagnostic tools that utilize peptide markers for disease detection.

Key Features :

- Enhanced Detection Methods : Peptides synthesized with this compound have been incorporated into assays for detecting biomarkers associated with various diseases, improving diagnostic accuracy .

- Stability and Specificity : The stability of peptides derived from this compound enhances their performance in diagnostic applications, making them reliable indicators of disease states .

Data Table Summary

| Application Area | Key Benefits | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Stability and efficiency in complex sequences | Successful oligomer assembly yielding high results |

| Drug Development | Targeted therapies with enhanced efficacy | Improved binding affinities observed |

| Bioconjugation | Versatile biomolecule attachment | Development of targeted drug delivery systems |

| Neuroscience Research | Insights into neurotransmitter functionality | Peptides affecting neuronal signaling pathways |

| Diagnostic Applications | Enhanced accuracy in disease detection | Reliable biomarkers developed for various diseases |

Mecanismo De Acción

The mechanism of action of Boc-n-(2-fmoc-aminoethyl)glycine involves:

Protection: The Boc and Fmoc groups protect the amino and carboxyl groups of glycine during peptide synthesis.

Deprotection: The protective groups are removed under specific conditions to allow for the formation of peptide bonds.

Coupling: The aminoethyl group facilitates the coupling of glycine to other amino acids or peptides, enabling the stepwise construction of peptide chains.

Comparación Con Compuestos Similares

Similar Compounds

Boc-glycine: Only has the Boc protective group.

Fmoc-glycine: Only has the Fmoc protective group.

Boc-n-(2-fmoc-aminoethyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

Boc-n-(2-fmoc-aminoethyl)glycine is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one protective group.

Actividad Biológica

Boc-n-(2-fmoc-aminoethyl)glycine, also referred to as Fmoc-N-(2-Boc-aminoethyl)glycine, is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its applications in peptide synthesis, drug development, and bioconjugation.

This compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 440.49 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 638.3°C at 760 mmHg

- Flash Point : 339.8°C

These properties facilitate its role as a versatile building block in various chemical reactions, particularly in peptide synthesis and drug development .

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its protective groups (Boc and Fmoc) allow for the selective modification of amino acids during synthesis, enabling researchers to create complex peptide structures with high specificity. The compound's stability under acidic conditions makes it particularly useful for synthesizing peptides that require multiple deprotection steps .

2. Drug Development

In the pharmaceutical industry, this compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable conjugates with various biomolecules enhances its potential as a drug delivery system. This compound has shown promise in targeting specific biological pathways, making it a candidate for developing novel therapeutic agents .

3. Bioconjugation

The compound is also valuable in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is essential for creating targeted drug delivery systems and improving the efficacy of therapeutic agents. The ability to conjugate with antibodies enhances its application in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells .

Case Study 1: Cellular Uptake Mechanism

Research has demonstrated that compounds similar to this compound exhibit efficient cellular uptake mechanisms. For instance, studies on α-GPNA oligomers showed that their cellular uptake was significantly enhanced when they contained substituents like arginine, which facilitated interaction with cell membranes through bidentate hydrogen bonds . This suggests that modifications on the amino acid backbone can influence biological activity and cellular interactions.

Case Study 2: Cytotoxicity and Binding Affinity

Another study highlighted that this compound derivatives could bind effectively to DNA and RNA, exhibiting cytotoxic properties against certain cancer cell lines. The binding affinity of these compounds was assessed using various assays, revealing their potential as therapeutic agents in oncology . The cytotoxic effects were attributed to their amphipathic nature, which allowed them to disrupt cellular membranes and induce apoptosis in malignant cells.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.